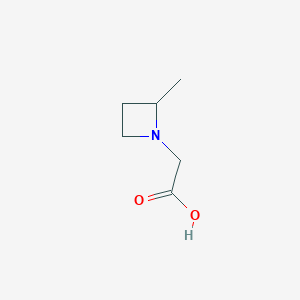
2-(2-Methylazetidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylazetidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylazetidin-1-yl)acetic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
These methods ensure high purity and consistency, which are crucial for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylazetidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(2-Methylazetidin-1-yl)acetic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Methylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to act by mimicking the structure of naturally occurring amino acids, thereby influencing enzyme activity and metabolic processes . This compound may also interact with neurotransmitter receptors, given its structural similarity to gamma-aminobutyric acid (GABA) analogs .
Comparación Con Compuestos Similares
Similar Compounds
(Azetidin-3-yl)acetic acid: A structural analog used in the study of GABA receptors.
(3-Arylazetidin-3-yl)acetates: Used for the preparation of pharmaceutically active agents, including positive allosteric modulators of GABA A receptors.
Uniqueness
2-(2-Methylazetidin-1-yl)acetic acid is unique due to its specific structural features, which include a methyl group on the azetidine ring. This modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-(2-methylazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-5-2-3-7(5)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
Clave InChI |
PTROXXWETMHPMG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



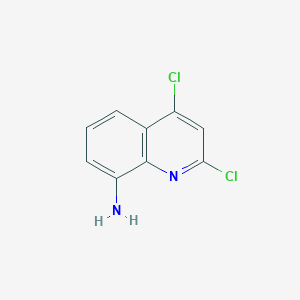
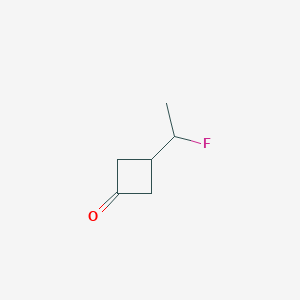
![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)
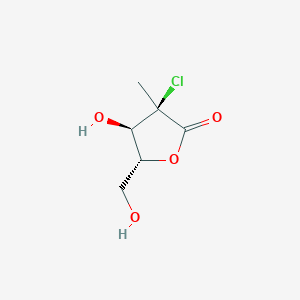
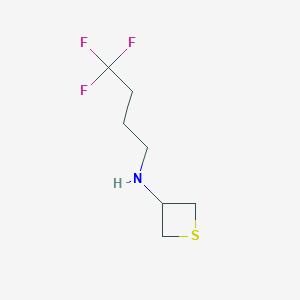

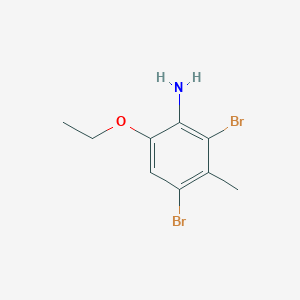
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
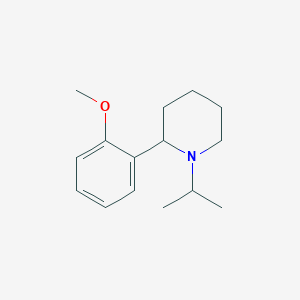

![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
